Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a multifunctional heterocyclic compound characterized by:
- A piperazine core substituted with an ethyl carboxylate group.
- A phenylsulfonyl moiety at the 4-position of the piperazine ring.
- A hydrazinecarbonyl linker connecting the phenylsulfonyl group to a 6-fluorobenzo[d]thiazole heterocycle.
This structure integrates pharmacophores associated with enzyme inhibition (e.g., sulfonyl and hydrazine groups) and bioisosteric elements (fluorine, thiazole) commonly used in drug design. Its synthesis likely involves sequential sulfonylation, hydrazine coupling, and heterocyclic ring formation, as inferred from analogous routes in the literature .
Properties
IUPAC Name |
ethyl 4-[4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQZHSHFCJETHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in various therapeutic areas.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperazine ring, a benzothiazole moiety, and a sulfonamide group. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.
Synthetic Pathway Overview
- Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core, which is known for its diverse pharmacological properties.
- Piperazine Ring Incorporation : The piperazine moiety is then introduced through nucleophilic substitution reactions.
- Final Modifications : Subsequent steps involve the addition of hydrazine and sulfonamide groups to yield the final product.
Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as antitumor agents. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation and migration in vitro.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431, A549, H1299 | <20 | Induction of apoptosis and cell cycle arrest |
| Related Benzothiazole Derivative | A431 | 15 | Inhibition of IL-6 and TNF-α activity |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. It acts as a potential NK (neurokinin) inhibitor, which may be beneficial in treating conditions such as depression and anxiety.
- Mechanism : By inhibiting neurokinin receptors, the compound may modulate neurotransmitter release, thereby alleviating symptoms associated with mood disorders.
Case Studies
- Antidepressant Potential : In a study evaluating several piperazine derivatives, it was found that compounds structurally related to this compound exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs), suggesting potential utility in treating depression without the common side effects associated with existing SSRIs .
- Anticancer Efficacy : A recent investigation into novel benzothiazole derivatives demonstrated that compounds similar to this target exhibited significant anticancer effects against various cell lines, with mechanisms involving apoptosis induction and inhibition of pro-inflammatory cytokines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H27N5O5S2
- Molecular Weight : 485.62 g/mol
- Structural Features : The structure includes a piperazine ring, a sulfonamide group, and a benzothiazole moiety, which are known to contribute to its biological activity.
Biological Activities
Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate has been investigated for various biological activities:
-
Anticancer Activity :
- Several studies have reported that compounds containing benzothiazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and tubulin polymerization inhibition .
- This compound may similarly impact cancer cell proliferation and survival, warranting further investigation into its efficacy against specific cancer types.
- Antimicrobial Properties :
- Neuropharmacological Effects :
Case Studies
Several studies illustrate the potential applications of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazine-Linked Thiazole Derivatives
Example : 2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole ()
- Structural Similarities :
- Piperazine ring with a fluorophenyl substituent.
- Benzylidene hydrazine linker conjugated to a thiazole ring.
- Key Differences :
- Replaces the sulfonylphenylhydrazinecarbonyl group with a simpler benzylidene hydrazine.
- Lacks the 6-fluorobenzo[d]thiazole moiety, instead incorporating a 4-phenylthiazole.
Sulfonylphenyl-1,2,4-Triazole Derivatives
Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structural Similarities :
- Sulfonylphenyl group.
- Hydrazine-derived heterocycle (1,2,4-triazole).
- Key Differences :
- Uses a triazole-thione core instead of a benzo[d]thiazole.
- Contains a 2,4-difluorophenyl substituent rather than a piperazine-carboxylate.
- Synthesis Insight :
Piperazine Carboxylate Analogues
Example : Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate ()
- Structural Similarities :
- Ethyl piperazine carboxylate backbone.
- Fluorinated aromatic substituent (2,6-difluorophenyl).
- Key Differences :
- Replaces the sulfonylphenylhydrazinecarbonyl unit with a difluorobenzoyl group.
- Pharmacological Implications :
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
Hydrazine Linkers : Compounds with hydrazine-carbonyl or hydrazone groups (e.g., ) demonstrate enhanced binding to enzyme active sites, likely due to hydrogen-bonding interactions .
Fluorine and Sulfonyl Groups : Fluorine improves metabolic stability and membrane permeability, while sulfonyl groups enhance electrostatic interactions with target proteins .
Heterocyclic Diversity : Thiazole and triazole cores influence selectivity; benzo[d]thiazole in the target compound may confer unique steric or electronic properties compared to simpler thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
